Physicochemical Properties of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Technical Guide
Physicochemical Properties of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 4-(2,4-Dimethylphenyl)-1,3-thiazole. This document details available quantitative data, outlines a detailed experimental protocol for its synthesis via the Hantzsch thiazole synthesis, and explores its potential biological activities and associated signaling pathways based on current research into structurally related compounds.
Core Physicochemical Data
While experimental data for 4-(2,4-Dimethylphenyl)-1,3-thiazole is not extensively available in public databases, the following tables summarize computed properties for the closely related compound, 4-(2,4-Dimethylphenyl)-1,3-thiazol-2(3H)-imine, and experimental data for similar thiazole derivatives to provide a reasonable estimation of its characteristics.
Table 1: Computed Physicochemical Properties for 4-(2,4-Dimethylphenyl)-1,3-thiazol-2(3H)-imine
| Property | Value | Source |
| Molecular Weight | 204.29 g/mol | PubChem CID: 673685 |
| XLogP3 | 3.1 | PubChem CID: 673685 |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 673685 |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 673685 |
| Rotatable Bond Count | 1 | PubChem CID: 673685 |
| Exact Mass | 204.072119 g/mol | PubChem CID: 673685 |
| Monoisotopic Mass | 204.072119 g/mol | PubChem CID: 673685 |
| Topological Polar Surface Area | 41.9 Ų | PubChem CID: 673685 |
Table 2: Experimental Physicochemical Properties of Related Thiazole Derivatives
| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index | Source |
| 2,4-Dimethyl-1,3-thiazole | N/A | 145-147 | 1.057 | 1.5090 | Chemical Synthesis Database |
| 2-Methyl-4-phenyl-1,3-thiazole | 65-68 | N/A | N/A | N/A | Chemical Synthesis Database |
| 2-Bromo-1-(2,4-dimethylphenyl)ethanone | 44 | 150 (at 9 Torr) | 1.362 | 1.557 | ECHEMI |
Experimental Protocol: Hantzsch Thiazole Synthesis
The most common and effective method for the synthesis of 4-aryl-1,3-thiazoles is the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of 4-(2,4-Dimethylphenyl)-1,3-thiazole, the required precursors are 2-bromo-1-(2,4-dimethylphenyl)ethanone and thioformamide.
Materials and Reagents:
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2,4-Dimethylacetophenone
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Bromine
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Formamide
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Phosphorus pentasulfide
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Ethanol
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Diethyl ether
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Sodium bicarbonate
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Anhydrous magnesium sulfate
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Tetrahydrofuran (THF)
Synthesis of 2-Bromo-1-(2,4-dimethylphenyl)ethanone (α-Haloketone)
A general procedure for the bromination of an acetophenone derivative can be adapted for this synthesis.
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Reaction Setup: In a fume hood, dissolve 2,4-dimethylacetophenone in a suitable solvent such as diethyl ether or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The reaction is typically monitored by the disappearance of the bromine color.
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Work-up: After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
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Extraction and Purification: Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure to yield the crude 2-bromo-1-(2,4-dimethylphenyl)ethanone, which can be purified by recrystallization or column chromatography.
Synthesis of Thioformamide
Thioformamide can be prepared by the reaction of formamide with a dehydrating/sulfurating agent like phosphorus pentasulfide.
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve formamide in tetrahydrofuran (THF).
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Reaction: Slowly add phosphorus pentasulfide to the solution while keeping the temperature under control with an ice bath.
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Work-up: After the addition is complete, stir the mixture at room temperature for several hours. The reaction mixture is then filtered to remove solid byproducts.
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Isolation: The THF is removed under reduced pressure, and the resulting residue is extracted with diethyl ether. Evaporation of the ether yields thioformamide.
Hantzsch Condensation to form 4-(2,4-Dimethylphenyl)-1,3-thiazole
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Reaction: Dissolve 2-bromo-1-(2,4-dimethylphenyl)ethanone and a slight excess of thioformamide in ethanol in a round-bottom flask.
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Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
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Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated.
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Purification: The crude product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 4-(2,4-Dimethylphenyl)-1,3-thiazole.
Mandatory Visualizations
Potential Biological Activities and Signaling Pathways
While specific biological data for 4-(2,4-Dimethylphenyl)-1,3-thiazole is limited, the broader class of 4-phenylthiazole derivatives has been the subject of significant research, revealing a range of potential therapeutic applications.
Enzyme Inhibition
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Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) Inhibition: Structurally similar 4-phenylthiazole analogs have been identified as dual inhibitors of FAAH and sEH.[1][2] These enzymes are involved in the regulation of pain and inflammation. Inhibition of FAAH increases the levels of endogenous cannabinoids, which have analgesic effects, while sEH inhibition reduces the degradation of anti-inflammatory epoxyeicosatrienoic acids. This dual inhibition presents a promising strategy for the development of novel analgesic and anti-inflammatory agents.[1]
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Carbonic Anhydrase and Acetylcholinesterase Inhibition: N-substituted 4-phenyl-2-aminothiazole derivatives have shown inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II, and acetylcholinesterase (AChE).[3] Carbonic anhydrases are involved in various physiological processes, and their inhibition is relevant for conditions like glaucoma and epilepsy. Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease.
Antimicrobial Activity
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Antifungal Activity: Phenylthiazole derivatives have demonstrated significant antifungal activity against various pathogenic fungi, including Candida albicans and Sclerotinia sclerotiorum.[4][5] The mechanism of action for some of these compounds is believed to involve the disruption of the fungal cell wall integrity.[6] One study identified a (4-phenyl-1,3-thiazol-2-yl) hydrazine derivative that induces oxidative damage in Candida albicans.[7]
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Antibacterial Activity: The phenylthiazole scaffold is recognized for its potential against multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).[8] The mechanism of action can involve targeting essential bacterial enzymes like penicillin-binding protein 2a (PBP2a), which is crucial for cell wall synthesis.[6]
References
- 1. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-substituted 4-phenyl-2-aminothiazole derivatives and investigation of their inhibition properties against hCA I, II, and AChE enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]
- 8. The Anti-MRSA Activity of Phenylthiazoles: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
